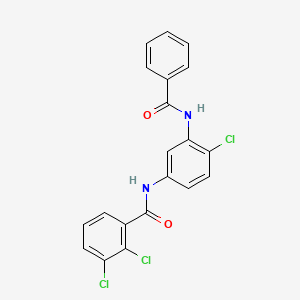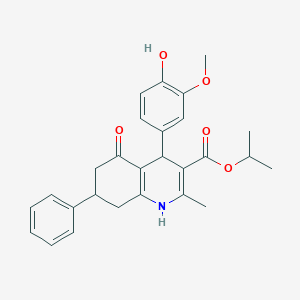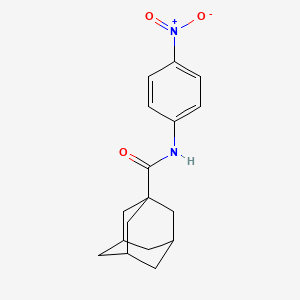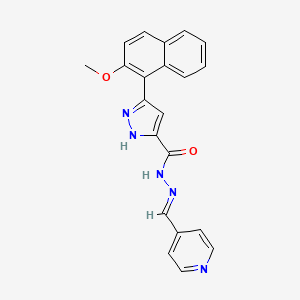![molecular formula C25H21Cl2N5O3S B11685618 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11685618.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2,6-diclorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un complejo compuesto orgánico caracterizado por su estructura única, que incluye un anillo de triazol, un grupo diclorofenil y un grupo dimetoxi fenil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(E)-(2,6-diclorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida generalmente involucra múltiples pasos:
Formación del anillo de triazol: Este paso implica la ciclización de precursores apropiados bajo condiciones controladas.
Unión del grupo diclorofenil: Esto se logra mediante una reacción de sustitución, donde el grupo diclorofenil se introduce en el anillo de triazol.
Introducción del grupo dimetoxi fenil: Este paso implica otra reacción de sustitución, donde el grupo dimetoxi fenil se une al anillo de triazol.
Formación de la porción de acetohidrazida: El paso final involucra la formación del grupo acetohidrazida a través de una reacción de condensación.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, ambientes de reacción controlados y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(E)-(2,6-diclorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de derivados oxidados.
Reducción: Esta reacción puede resultar en la reducción de grupos funcionales específicos dentro de la molécula.
Sustitución: Esta reacción puede implicar el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de aluminio y litio (LiAlH4).
Sustitución: Los reactivos comunes incluyen halógenos (p. ej., cloro, bromo) y nucleófilos (p. ej., aminas, tioles).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir derivados reducidos con menos dobles enlaces o grupos que contienen oxígeno.
Aplicaciones Científicas De Investigación
N’-[(E)-(2,6-diclorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede tener potencial como compuesto bioactivo con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina: Podría investigarse por sus posibles efectos terapéuticos, como propiedades antimicrobianas o anticancerígenas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N’-[(E)-(2,6-diclorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida involucra su interacción con objetivos moleculares y vías específicas. Estos pueden incluir:
Inhibición enzimática: El compuesto puede inhibir enzimas específicas, lo que lleva a cambios en los procesos celulares.
Unión a receptores: Puede unirse a receptores específicos, desencadenando una cascada de eventos bioquímicos.
Modulación de la vía: Puede modular vías de señalización específicas, lo que lleva a cambios en la expresión génica o la actividad proteica.
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-(2,6-diclorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- N’-[(E)-(2,6-diclorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
Singularidad
La singularidad de N’-[(E)-(2,6-diclorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida radica en su combinación específica de grupos funcionales y características estructurales, lo que puede conferir propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C25H21Cl2N5O3S |
|---|---|
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N5O3S/c1-34-21-12-11-16(13-22(21)35-2)24-30-31-25(32(24)17-7-4-3-5-8-17)36-15-23(33)29-28-14-18-19(26)9-6-10-20(18)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
Clave InChI |
HHKFQOUCCDEKIK-CCVNUDIWSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2-Furyl)ethylidene]-2,2-diphenyl-1-cyclopropanecarbohydrazide](/img/structure/B11685535.png)
![(3E)-1-(4-fluorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685543.png)

![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11685579.png)
![(2Z)-2-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B11685583.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11685584.png)

![Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11685586.png)
![5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11685587.png)
![(5E)-5-[3-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685593.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685600.png)

![diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11685609.png)

